molecular formula C24H28N2O5S B14684581 Propionylpromazine maleate CAS No. 25333-83-9

Propionylpromazine maleate

Cat. No.: B14684581
CAS No.: 25333-83-9
M. Wt: 456.6 g/mol
InChI Key: BBYDPETWONYPJS-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of propionylpromazine maleate involves the synthesis of propionylpromazine base, which is then reacted with maleic acid to form the maleate salt. The process typically involves dissolving the propionylpromazine base in an alcoholic medium to obtain a clear solution, followed by the addition of maleic acid . This method ensures high purity and minimizes the presence of isomeric impurities .

Chemical Reactions Analysis

Propionylpromazine maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Propionylpromazine maleate is similar to other phenothiazine derivatives such as:

    Promazine: An antipsychotic medication used to treat schizophrenia and other mental health disorders.

    Chlorpromazine: Another antipsychotic used for similar purposes but with a different side effect profile.

    Trifluoperazine: Used to treat anxiety and schizophrenia, known for its potent antipsychotic effects.

What sets this compound apart is its specific modification with a propionyl group, which enhances its suitability for veterinary applications and its potential antibacterial properties .

Properties

CAS No.

25333-83-9

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one

InChI

InChI=1S/C20H24N2OS.C4H4O4/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;5-3(6)1-2-4(7)8/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BBYDPETWONYPJS-BTJKTKAUSA-N

Isomeric SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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